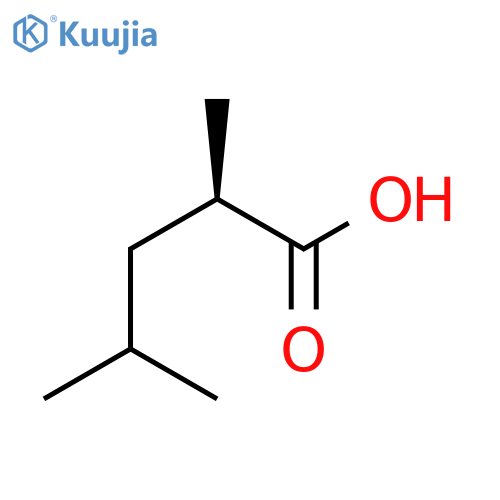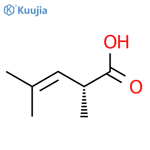Total synthesis of the polyether antibiotic ionomycin
,
Journal of the American Chemical Society,
1990,
112(13),
5290-313






